

Zopolrestat IC50 value aldose reductase inhibition assay

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Compound Focus: Zopolrestat

CAS No.: 110703-94-1

Cat. No.: S606754

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Pharmacological Profile & Key Quantitative Data

The table below summarizes the core quantitative data for **Zopolrestat** as an Aldose Reductase (AR) inhibitor.

Parameter	Value	Context / Notes
IC ₅₀ (AR Inhibition)	4.8 nM [1]	Value from AAT Bioquest dataset.
	3.1 nM [2]	Value from MedChemExpress; indicates potency against human & rat enzymes [2].
K _i (AR Inhibition)	19.0 nM [1]	Dissociation constant for enzyme-inhibitor complex.
In Vivo Efficacy (ED ₅₀)	1.9 - 18.4 mg/kg [2]	Dose range for reversing sorbitol accumulation in sciatic nerve, retina, and lens of diabetic rats after 5-day oral administration.

Experimental Protocol for Aldose Reductase Inhibition Assay

While a protocol specific to **Zopolrestat** is not detailed in the search results, the following general methodology can be applied based on common practices and the context provided [3].

Objective

To determine the *in vitro* inhibitory activity (IC₅₀) of **Zopolrestat** against partially purified aldose reductase.

Materials and Reagents

- **Enzyme Source:** Partially purified Aldose Reductase (AR). This can be prepared from rat lenses [3] or other relevant tissues.
- **Inhibitor: Zopolrestat** (prepare a stock solution in DMSO, ensure final DMSO concentration is ≤1% in the assay to avoid solvent effects) [2].
- **Cofactor:** NADPH (prepare a fresh solution).
- **Substrate: DL-Glyceraldehyde** is commonly used. A typical working concentration is 10 mM [2]. Glucose can also be used as a substrate.
- **Buffer:** Sodium phosphate buffer (e.g., 0.1 M, pH 6.2 or 7.0).
- **Equipment:** Spectrophotometer, microcuvettes, pipettes, timer, water bath.

Assay Procedure

This is a standard spectrophotometric assay that monitors the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

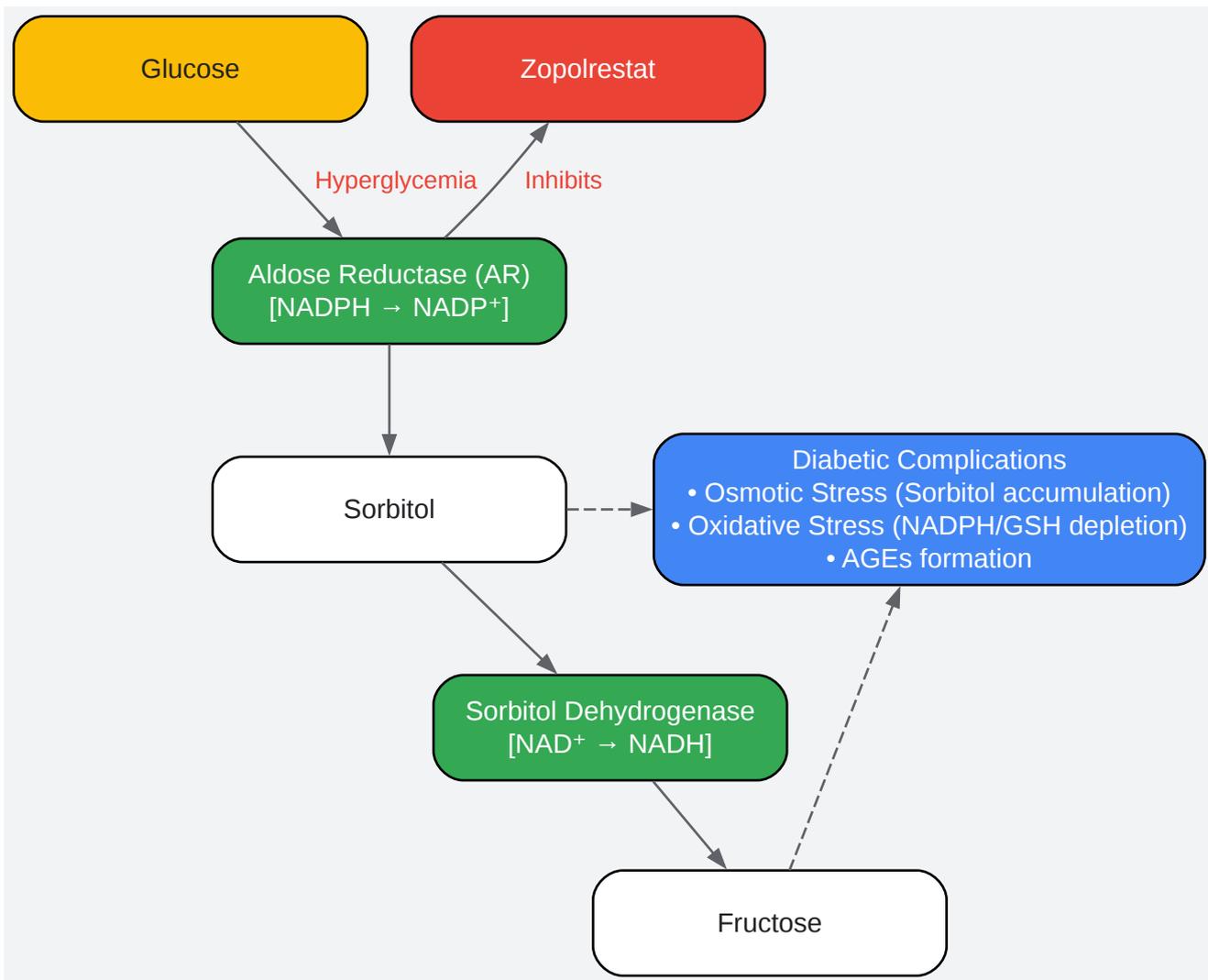
- **Prepare Reaction Mixtures:** In a cuvette, add the following components sequentially:
 - Sodium phosphate buffer (to a final volume of 1 mL)
 - NADPH (final concentration typically 0.1-0.2 mM)
 - Aldose Reductase enzyme
 - Test compound (**Zopolrestat**) at various concentrations.
- **Initiate Reaction:** Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

- **Monitor Reaction:** Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes.
- **Run Controls:**
 - **Positive Control:** A reaction containing all components except the inhibitor to determine the maximum enzyme activity (100% activity).
 - **Blank:** A reaction without the enzyme to account for any non-enzymatic oxidation of NADPH.
- **Data Analysis:**
 - Calculate the rate of reaction ($\Delta A_{340}/\text{min}$) for each concentration of **Zopolrestat** and the positive control.
 - Express the reaction rate at each inhibitor concentration as a percentage of the activity in the positive control.
 - Plot the percentage activity versus the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve (e.g., using log(inhibitor) vs. response -- Variable slope model in software like GraphPad Prism) to determine the IC_{50} value.

Mechanism of Action and Pathway

Zopolrestat exerts its effects by inhibiting Aldose Reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway. This pathway is critically implicated in the pathogenesis of diabetic complications [4] [5].

The diagram below illustrates the polyol pathway and the point of inhibition by **Zopolrestat**.



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Under normal glucose levels, the polyol pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway. **Zopolrestat**, by potently inhibiting Aldose Reductase, prevents the conversion of glucose to sorbitol [4] [2]. This inhibition helps to avert the downstream consequences:

- **Reduced Osmotic Stress:** Prevents intracellular accumulation of sorbitol, which draws water into cells and causes swelling and damage [5].
- **Attenuated Oxidative Stress:** Prevents the consumption of NADPH, thereby preserving cellular reserves of antioxidants like glutathione [4] [5].
- **Diminished AGE Formation:** By reducing the flux to fructose, it limits the production of Advanced Glycation End-products (AGEs) [5].

Research Context and Considerations

- **Clinical Status:** **Zopolrestat** reached Phase III clinical trials but, like many ARIs, was withdrawn due to issues of efficacy, specificity, or adverse effects in humans [6] [4]. It remains an important experimental tool.
- **High Potency:** The nanomolar-range IC_{50} and K_i values establish **Zopolrestat** as one of the most potent synthetic ARIs reported, making it a key benchmark compound in the field [1] [2].
- **Ongoing Research:** The search for effective AR inhibitors continues, with current strategies exploring non-carboxylic acid inhibitors and natural compounds to overcome the limitations of previous drug candidates [3] [7] [8].

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